4-[2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide
Description
4-[2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a benzenesulfonamide moiety
Properties
Molecular Formula |
C19H19ClN2O3S |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
4-[2-[[5-(4-chlorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H19ClN2O3S/c20-16-5-3-15(4-6-16)19-10-7-17(25-19)13-22-12-11-14-1-8-18(9-2-14)26(21,23)24/h1-10,22H,11-13H2,(H2,21,23,24) |
InChI Key |
NQUKBEQZDYDYHW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonamide formation via a reaction with benzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-[2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 4-[2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[2-({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide: Similar structure with a different position of the chlorine atom on the phenyl ring.
4-[2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide: Another isomer with variations in the furan ring substitution.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
